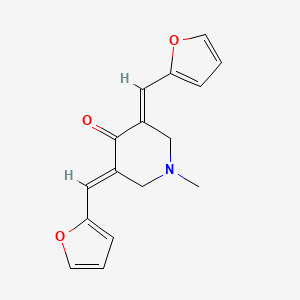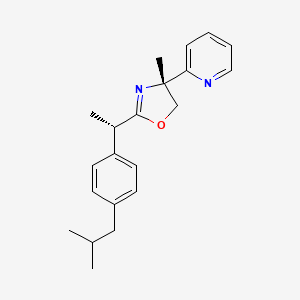
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring, followed by the formation of the pyrazole ring through cyclization. The reaction conditions often include the use of catalysts such as nickel or erbium triflate, and the reactions are conducted under mild conditions to ensure the inclusion of various functional groups .
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the imidazole and pyrazole rings. Common reagents include halides and other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazole and pyrazole derivatives.
Applications De Recherche Scientifique
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. The pathways involved can vary widely depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
1-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole can be compared to other heterocyclic compounds such as:
Imidazole derivatives: These compounds share the imidazole ring and often exhibit similar chemical reactivity and biological activity.
Pyrazole derivatives: These compounds share the pyrazole ring and are also used in various medicinal and industrial applications.
Triazoles and tetrazoles: These compounds contain additional nitrogen atoms in the ring structure, which can lead to different chemical properties and applications
The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which provide a versatile platform for chemical modifications and the development of new derivatives with diverse applications.
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-yl)-3-methylpyrazole |
InChI |
InChI=1S/C7H10N4/c1-6-2-5-11(10-6)7-8-3-4-9-7/h2,5H,3-4H2,1H3,(H,8,9) |
Clé InChI |
UMMWIJRBNSRTSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)





![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)


